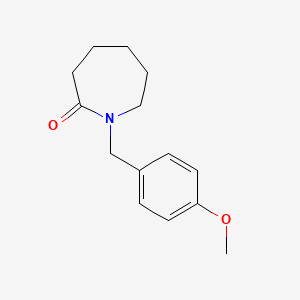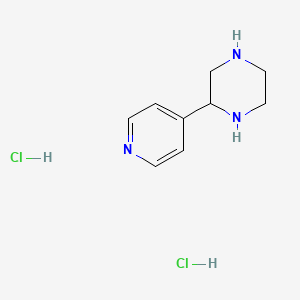
2-(吡啶-4-基)哌嗪二盐酸盐
描述
2-(Pyridin-4-yl)piperazine dihydrochloride is a chemical compound and a derivative of piperazine . Some derivatives of this substance are known to act as potent and selective α 2 -adrenergic receptor antagonists .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 2-(Pyridin-4-yl)piperazine dihydrochloride can be represented by the SMILES stringn1ccccc1N2CCNCC2 . The compound has a molar mass of 163.22 g/mol . Chemical Reactions Analysis
Piperazine derivatives have been known to undergo various chemical reactions. For instance, 1-(2-Pyrimidyl)piperazine may be employed as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC .科学研究应用
血小板聚集抑制中的治疗潜力
2-(吡啶-4-基)哌嗪二盐酸盐衍生物因其抑制血小板聚集的潜力而被探索,血小板聚集是血栓性疾病的一个关键因素。利用聚合物辅助溶液相合成进行的研究确定了哌嗪基谷氨酸吡啶化合物在这方面的显着功效。这些化合物,特别是指定为化合物 47s 的化合物,表现出有希望的人类血小板富血浆效力、选择性、体内疗效和口服生物利用度,将它们定位为进一步临床前评估的潜在候选者 (Parlow 等,2010)。
增强学习和记忆力
对 2-(4-(4-苄基取代)哌嗪-1-基)乙基 2-(1-(吡啶-2-基)乙氧基)乙酸盐的研究揭示了它们促进小鼠模型学习和记忆的能力。值得注意的是,在合成的衍生物中,化合物 6j 显着减少了水迷宫测试中的到达时间和错误,表明具有增强大脑认知的潜力 (李明珠,2012)。
神经系统疾病治疗
N-(吡啶-4-基)哌嗪-1-甲酰胺盐酸盐已被合成作为一种新型的 Rho 激酶抑制剂,旨在治疗中枢神经系统疾病。一种已开发的可扩展且简便的合成工艺以高纯度和高产率产生了这种化合物,使其成为解决神经系统疾病的可行候选者 (魏等,2016)。
抗高血压和抗心律失常活性
对含有 3-(4-芳基哌嗪-1-基)丙基部分的 1-取代吡咯烷-2-酮和吡咯烷衍生物的研究显示出显着的抗心律失常和抗高血压作用。这些化合物,特别是化合物 11a,表现出显着的效力,表明这些作用与其受 1-苯基哌嗪部分影响的 α-肾上腺素能阻断特性之间存在相关性 (Malawska 等,2002)。
PCSK9 mRNA 翻译抑制
一系列 N-(哌啶-3-基)-N-(吡啶-2-基)哌啶/哌嗪-1-甲酰胺被确定为 PCSK9 mRNA 翻译的抑制剂,PCSK9 mRNA 翻译是胆固醇代谢中的关键调节因子。该系列化合物,如 4d 和 4g,显示出改善的效力、ADME 特性和安全性,将其标记为胆固醇管理的潜在治疗剂 (Londregan 等,2018)。
作用机制
Target of Action
The primary target of 2-(Pyridin-4-yl)piperazine dihydrochloride is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
2-(Pyridin-4-yl)piperazine dihydrochloride acts as a potent and selective antagonist at the α2-adrenergic receptor . This means it binds to the receptor and blocks its activation by endogenous catecholamines, thereby inhibiting the receptor’s function .
Biochemical Pathways
The α2-adrenergic receptor is part of the G protein-coupled receptor family and its activation influences several biochemical pathways. By acting as an antagonist, 2-(Pyridin-4-yl)piperazine dihydrochloride can affect these pathways, potentially leading to a variety of downstream effects .
Result of Action
The molecular and cellular effects of 2-(Pyridin-4-yl)piperazine dihydrochloride’s action depend on the specific physiological context in which the α2-adrenergic receptor operates. Given its role in neurotransmitter release, the compound could potentially influence neuronal communication and related physiological processes .
安全和危害
未来方向
生化分析
Biochemical Properties
2-(Pyridin-4-yl)piperazine dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to act as a potent and selective α2-adrenergic receptor antagonist . This interaction inhibits the receptor’s activity, leading to various downstream effects. Additionally, 2-(Pyridin-4-yl)piperazine dihydrochloride has been shown to interact with other receptors and enzymes, modulating their activity and influencing biochemical pathways .
Cellular Effects
The effects of 2-(Pyridin-4-yl)piperazine dihydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with α2-adrenergic receptors affects the signaling pathways associated with these receptors, leading to changes in cellular responses . Moreover, 2-(Pyridin-4-yl)piperazine dihydrochloride can alter gene expression patterns, impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 2-(Pyridin-4-yl)piperazine dihydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to α2-adrenergic receptors, inhibiting their activity and preventing the downstream signaling cascade . This inhibition can lead to changes in gene expression, affecting various cellular processes. Additionally, 2-(Pyridin-4-yl)piperazine dihydrochloride may interact with other enzymes and receptors, modulating their activity and influencing molecular pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyridin-4-yl)piperazine dihydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(Pyridin-4-yl)piperazine dihydrochloride remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(Pyridin-4-yl)piperazine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological responses . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 2-(Pyridin-4-yl)piperazine dihydrochloride can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
2-(Pyridin-4-yl)piperazine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with α2-adrenergic receptors influences metabolic pathways associated with these receptors, leading to changes in metabolite levels and overall metabolic activity . Additionally, 2-(Pyridin-4-yl)piperazine dihydrochloride may affect other metabolic pathways by modulating enzyme activity and gene expression .
Transport and Distribution
The transport and distribution of 2-(Pyridin-4-yl)piperazine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of 2-(Pyridin-4-yl)piperazine dihydrochloride can affect its activity and function, as the compound’s presence in specific cellular regions may enhance or inhibit its interactions with target biomolecules .
Subcellular Localization
2-(Pyridin-4-yl)piperazine dihydrochloride exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
2-pyridin-4-ylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;;/h1-4,9,11-12H,5-7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBPAPKLJSBNAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=NC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid](/img/structure/B3113399.png)

![2-{[4-(2-Carboxybenzoyl)-1-piperazinyl]carbonyl}benzoic acid](/img/structure/B3113415.png)
![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/structure/B3113419.png)
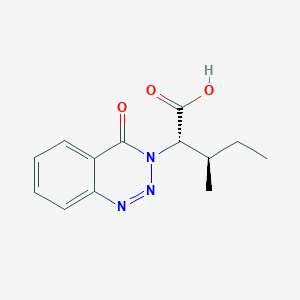
![methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3113431.png)
![6-methoxy-1H,4H,5H-benzo[g]indazole-3-carboxylic acid](/img/structure/B3113448.png)

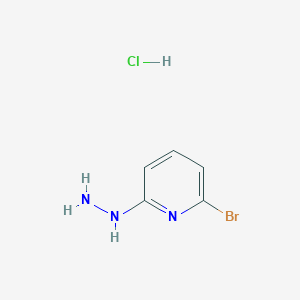
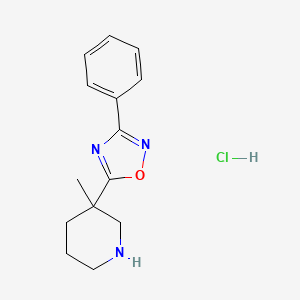
![Exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride](/img/structure/B3113487.png)
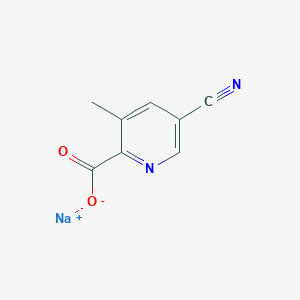
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride](/img/structure/B3113504.png)
